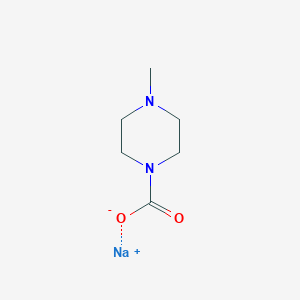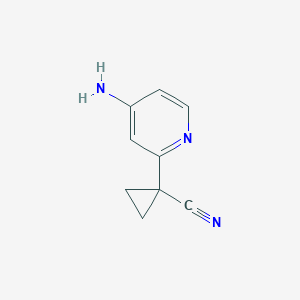
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene-based derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The unique structure of this compound, featuring both amino and anthracene groups, contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce various substituents onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the gas-phase fixed-bed oxidation method, where the precursor anthracene is vaporized and mixed with air, then oxidized in the presence of a catalyst such as vanadium pentoxide at high temperatures . Another method is the liquid-phase oxidation, where anthracene is dissolved in a solvent like trichlorobenzene and oxidized under stirring conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high emission yield and used in triplet–triplet annihilation upconversion systems.
Anthraquinone: Used in the paper and textile industries as a dye and in the production of hydrogen peroxide.
Uniqueness
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione stands out due to its unique combination of amino and anthracene groups, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Propriétés
Numéro CAS |
89132-76-3 |
|---|---|
Formule moléculaire |
C27H29N3O2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1,4-diamino-2-[4-[hexyl(methyl)amino]phenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C27H29N3O2/c1-3-4-5-8-15-30(2)18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(32)20-10-7-6-9-19(20)26(23)31/h6-7,9-14,16H,3-5,8,15,28-29H2,1-2H3 |
Clé InChI |
DIXOEQRJEGEYGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)




![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)

